molecular formula C17H12N2O6S B3002876 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid CAS No. 303033-66-1

2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid

Cat. No.: B3002876
CAS No.: 303033-66-1
M. Wt: 372.35
InChI Key: VCRWXPQSGNPDIF-UHFFFAOYSA-N
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Description

2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked via a thioether group to a 2,5-dioxoazolidin ring substituted with a 4-nitrophenyl group. The 4-nitrophenyl group confers strong electron-withdrawing properties, while the dioxoazolidin core contributes to its planar, rigid structure. This compound is hypothesized to exhibit bioactivity due to structural similarities with antimicrobial agents like thiazolidinones and thiadiazoles .

Properties

IUPAC Name

2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S/c20-15-9-14(26-13-4-2-1-3-12(13)17(22)23)16(21)18(15)10-5-7-11(8-6-10)19(24)25/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWXPQSGNPDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₂N₂O₅S
  • Molecular Weight : 336.32 g/mol
  • CAS Number : 916753-62-3

Physical Properties

PropertyValue
AppearanceDark green to dark purple solid
Purity>95.0% (HPLC)
Storage ConditionsFrozen (-20°C), inert gas

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including the target compound, exhibit various antimicrobial properties. A study highlighted the effectiveness of benzoic acid derivatives against multiple bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections .

Antioxidant Activity

Antioxidant properties have been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was assessed using DPPH and ABTS assays, showing promising results .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were investigated in several cancer cell lines. Notably, it exhibited selective cytotoxicity against Hep-G2 liver cancer cells and A2058 melanoma cells while showing minimal effects on normal fibroblast cells . The results are summarized in the table below:

Cell LineIC50 (µM)Observations
Hep-G215Significant cytotoxicity observed
A205820Moderate cytotoxicity
CCD25sk (normal)>100No significant cytotoxicity

The biological activity of this compound has been linked to its ability to modulate key cellular pathways involved in apoptosis and protein degradation. It has been shown to enhance the activity of cathepsins B and L, which play critical roles in lysosomal degradation processes . This modulation suggests a potential application in therapeutic strategies targeting proteostasis.

Study on Benzoic Acid Derivatives

In a comparative study involving various benzoic acid derivatives, this compound was among those that significantly activated the autophagy-lysosome pathway while exhibiting minimal toxicity to normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .

In Silico Studies

In silico docking studies have predicted that this compound can effectively bind to key proteins involved in apoptotic pathways. These findings support the hypothesis that structural features contribute to its biological efficacy .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

Compound Class Core Structure Key Functional Groups Bioactivity Profile
Target Compound 2,5-Dioxoazolidin + thioether Nitrophenyl, benzoic acid Hypothesized antifungal/bacterial
Thiazolidinone (SS5) 4-Oxo-1,3-thiazolidin Nitrophenyl, benzoic acid Active against Candida albicans
Thiadiazole Derivatives 1,3,4-Thiadiazole Pyrazolyl, hydrazone substituents Broad-spectrum antimicrobial
2-Azetidinone (SS1, SS3) 4-Oxoazetidin Chloro, dimethylaminophenyl Gram-positive/-negative activity

Key Observations :

  • The dioxoazolidin ring in the target compound differs from thiazolidinone (SS5) by replacing the sulfur atom in the heterocycle with a thioether linkage.
  • Thiadiazole derivatives () exhibit broader antimicrobial activity due to their conjugated, electron-deficient rings, which facilitate interactions with microbial enzymes .

Spectral and Physicochemical Properties

Compound UV λmax (nm) IR Peaks (cm⁻¹) Solubility
Target Compound Not reported Expected C=O (1700–1750), NO₂ (1520) Moderate (benzoic acid)
SS5 (Thiazolidinone) 290.0 C=O (1680–1720), NO₂ (1510) Low (non-polar core)
Thiadiazole Derivatives ~280–300 C=S (1250–1050), NO₂ (1520) Variable (depends on R)

Analysis :

  • The nitro group (NO₂) in all compounds shows strong IR absorption near 1520 cm⁻¹, confirming its presence .
  • The target compound’s benzoic acid group may improve aqueous solubility compared to SS5, which lacks ionizable groups .

Antimicrobial Activity

Compound Microbial Targets Efficacy (Compared to Standards)
Target Compound Not tested (predicted) N/A
SS5 (Thiazolidinone) Candida albicans Moderate
Thiadiazole Derivatives E. coli, B. mycoides, C. albicans 4 compounds outperformed peers
SS1 (Azetidinone) Staphylococcus aureus High
SS3 (Azetidinone) Escherichia coli High

Mechanistic Insights :

  • The nitrophenyl group enhances membrane permeability via lipophilicity, while the benzoic acid moiety may disrupt microbial pH homeostasis .
  • Thiadiazoles’ sulfur atoms enable disulfide bond disruption in microbial proteins, a mechanism less likely in the target compound due to its thioether linkage .

Yield Challenges :

  • Thiadiazole derivatives () require stringent anhydrous conditions, whereas SS5 synthesis is more straightforward .

Q & A

Q. What are the key synthetic methodologies for 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid?

Answer: The synthesis involves a multi-step approach:

Nucleophilic Substitution : Reacting a benzoic acid derivative (e.g., 2-mercaptobenzoic acid) with a pre-synthesized 1-(4-nitrophenyl)-2,5-dioxoazolidine intermediate. This step typically employs anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis of reactive intermediates .

Acid Catalysis : Glacial acetic acid is often used to facilitate thioether bond formation, as seen in analogous triazole syntheses .

Workup : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the pure product .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsTimeYield
12-mercaptobenzoic acid, DMF, 80°C6h~60%
2Glacial acetic acid, reflux4h~75%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the aromatic proton environment and nitrophenyl/dioxoazolidine moieties. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, appearing as distinct doublets in δ 8.2–8.5 ppm .
  • IR Spectroscopy : Key peaks include C=O stretches (1690–1750 cm⁻¹ for dioxoazolidine and benzoic acid) and S–C stretching (650–750 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating cleavage of the thioether bond .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and proposed structures be resolved?

Answer:

  • X-ray Crystallography : Resolves ambiguities in stereochemistry or bonding. For example, crystallographic data from related benzothiazin-3-yl derivatives confirmed the spatial orientation of substituents .
  • 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between tautomeric forms or regioisomers .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or IR frequencies, which are compared to experimental data to validate structural hypotheses .

Q. What experimental strategies optimize the compound’s reactivity in cross-coupling reactions?

Answer:

  • Protecting Group Strategy : Protect the benzoic acid moiety (e.g., methyl ester formation) to prevent side reactions during Suzuki-Miyaura coupling .
  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) in polar aprotic solvents (e.g., DMSO) at 80–100°C .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify optimal temperature and catalyst loading, minimizing decomposition of the dioxoazolidine ring .

Q. How can researchers design assays to evaluate biological activity while ensuring chemical stability?

Answer:

  • pH-Dependent Stability Tests : Perform UV-Vis spectroscopy in buffers (pH 2–10) to identify degradation products, ensuring assay conditions (e.g., neutral pH) maintain compound integrity .
  • Cellular Assay Design : Use HEK-293 or HepG2 cells with LC-MS quantification to correlate bioactivity (e.g., enzyme inhibition) with intact compound concentration .
  • Control Experiments : Include heat-denatured enzyme controls to distinguish between specific binding and nonspecific aggregation effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Answer:

  • Reproducibility Checks : Verify anhydrous conditions (e.g., solvent purity, inert atmosphere) and stoichiometric ratios, as moisture or excess reagent can alter yields .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolyzed dioxoazolidine) and adjust reaction time/temperature accordingly .
  • Comparative Studies : Replicate methods from multiple sources (e.g., triazole vs. benzothiazin syntheses) to isolate variables affecting yield .

Methodological Resources

  • Synthetic Protocols : Adapt procedures from triazole and benzothiazin derivatives .
  • Analytical Tools : Refer to crystallographic data repositories (e.g., Cambridge Structural Database) for structural validation .
  • Computational Guides : Utilize Gaussian or ORCA software tutorials for DFT-based validations .

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